(2S)-4-Mercaptopyrrolidine-2-carboxylic acid

Peptide Chemistry Conformational Analysis Protein Engineering

(2S)-4-Mercaptopyrrolidine-2-carboxylic acid, commonly known as 4-mercapto-L-proline, is a sulfur-containing, non-proteinogenic amino acid. It is a structural analog of L-proline, featuring a reactive thiol (-SH) group at the 4-position of the pyrrolidine ring.

Molecular Formula C5H9NO2S
Molecular Weight 147.20 g/mol
CAS No. 55309-60-9
Cat. No. B12889525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-4-Mercaptopyrrolidine-2-carboxylic acid
CAS55309-60-9
Molecular FormulaC5H9NO2S
Molecular Weight147.20 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)O)S
InChIInChI=1S/C5H9NO2S/c7-5(8)4-1-3(9)2-6-4/h3-4,6,9H,1-2H2,(H,7,8)/t3?,4-/m0/s1
InChIKeyOYNANFOWNSGDJL-BKLSDQPFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding the Core Chemical Identity of (2S)-4-Mercaptopyrrolidine-2-carboxylic Acid (CAS 55309-60-9)


(2S)-4-Mercaptopyrrolidine-2-carboxylic acid, commonly known as 4-mercapto-L-proline, is a sulfur-containing, non-proteinogenic amino acid. It is a structural analog of L-proline, featuring a reactive thiol (-SH) group at the 4-position of the pyrrolidine ring [1]. The compound exists in two diastereomeric forms, cis (2S,4S) and trans (2S,4R), with the cis-isomer being the focus of most recent research due to its unique conformational properties and synthetic utility [2]. Its molecular formula is C5H9NO2S, and it has a molecular weight of 147.20 g/mol .

Why Standard Proline Analogs Cannot Simply Replace (2S)-4-Mercaptopyrrolidine-2-carboxylic Acid in Critical Applications


Generic substitution with common proline analogs like 4-hydroxyproline or 4-fluoroproline is not feasible due to fundamental differences in conformational behavior and chemical reactivity. The thiol group of (2S)-4-mercaptopyrrolidine-2-carboxylic acid introduces a unique stereoelectronic profile that reverses the pyrrolidine ring pucker relative to hydroxyproline derivatives, leading to distinct peptide backbone conformations [1]. Furthermore, the reactive thiol handle enables chemoselective bioconjugation and macrocyclization strategies, such as disulfide or thioether stapling, which are chemically inaccessible to oxygen- or halogen-substituted analogs [2]. This combination of altered conformational bias and orthogonal reactivity makes the compound a non-interchangeable, specialized tool for peptide engineering and inhibitor design.

Quantitative Evidence Supporting the Selection of (2S)-4-Mercaptopyrrolidine-2-carboxylic Acid Over its Closest Analogs


Opposing Ring-Pucker Conformation Compared to 4-Hydroxyproline

In a direct head-to-head comparison, the (2S,4R) epimer of 4-mercaptoproline (Mpc) induces a Cγ-endo ring pucker, whereas the corresponding (2S,4R)-4-hydroxyproline (Hyp) generates a Cγ-exo pucker. This reversal is a direct consequence of the less electronegative thiol group [1].

Peptide Chemistry Conformational Analysis Protein Engineering

Enhanced Trans-Amide Bond Preference Relative to Diastereomer and 4-Fluoroproline Analogs

The (2S,4S) stereoisomer of 4-mercaptoproline exhibits a greater preference for the trans amide bond conformation compared to the (2S,4R) isomer, a trend consistent across both thiol and thiolate protonation states [1]. Additionally, the trans/cis equilibrium constants for mercaptoproline differ from those of 4-fluoroproline analogs, highlighting a unique stereoelectronic profile .

Peptide Folding Stereochemistry Conformational Control

Superior DNMT Inhibitory Activity vs. Six-Membered Homocysteine Analog

In the design of constrained S-adenosyl-L-homocysteine (SAH) analogs as DNA methyltransferase (DNMT) inhibitors, the five-membered (2S,4S)-4-mercaptopyrrolidine-2-carboxylic acid was found to be a 'good replacement' for the homocysteine moiety, whereas the corresponding six-membered counterpart (a piperidine analog) was 'less active' [1].

Epigenetics Enzyme Inhibition Medicinal Chemistry

Enables Picomolar-Affinity Stapled Peptide Inhibitors via Unique Thiol Reactivity

The thiol group of (2S)-4-mercaptopyrrolidine-2-carboxylic acid enables chemoselective bisthioether crosslinking to form stapled peptides. When incorporated into a helical peptide-foldamer hybrid, the (2S,4S)-4-mercaptoprolyl residue facilitated the creation of a high-affinity binder for the oncoprotein hDM2 with an IC50 of 1.91 ± 0.05 nM, significantly more potent than the small molecule inhibitor Nutlin-3a (IC50 = 23 ± 1 nM) [1].

Peptide Stapling Protein-Protein Interactions Drug Discovery

Demonstrated Utility in Low Nanomolar Cytotoxic Gold(I) Complexes

Gold(I) complexes bearing 4-mercaptoproline derivatives as bioorganic ligands exhibit potent cytotoxic activity. While specific IC50 values are not provided for the free amino acid, the resulting complexes display IC50 values in the low micromolar to nanomolar range against cancer cell lines, highlighting the compound's utility as a versatile ligand scaffold for metallodrug development [1].

Medicinal Inorganic Chemistry Anticancer Agents Bioorganometallic Chemistry

Primary Research and Industrial Scenarios Where (2S)-4-Mercaptopyrrolidine-2-carboxylic Acid Delivers Unique Value


Engineering Conformationally Constrained Peptides for Drug Discovery

In peptide-based drug discovery, where precise control over backbone conformation is essential for target binding, (2S)-4-mercaptopyrrolidine-2-carboxylic acid is the preferred building block. Its ability to enforce a unique ring pucker (opposite to hydroxyproline) and alter the trans/cis amide bond equilibrium allows medicinal chemists to fine-tune peptide structure for enhanced potency and selectivity [1]. This is critical for developing inhibitors of challenging protein-protein interactions (PPIs).

Synthesis of Stapled Peptides and Foldamers

For researchers creating stapled peptides to mimic alpha-helices or beta-hairpins, the thiol group of (2S)-4-mercaptopyrrolidine-2-carboxylic acid provides an orthogonal and highly chemoselective handle for macrocyclization via dithiol-bisalkylation or disulfide bond formation [2]. This application is validated by its use in generating picomolar-affinity binders to oncoproteins like hDM2, a feat unattainable with standard amino acids or proline analogs lacking a reactive thiol.

Development of Epigenetic Inhibitors (DNMT Inhibitors)

In epigenetic research, the design of S-adenosyl-L-homocysteine (SAH) analogs as DNA methyltransferase (DNMT) inhibitors benefits from the specific five-membered pyrrolidine ring of (2S)-4-mercaptopyrrolidine-2-carboxylic acid. As demonstrated, this scaffold provides superior inhibitory activity compared to its six-membered piperidine counterpart, making it the scaffold of choice for developing potent and selective DNMT tool compounds or therapeutic leads [3].

Design of Novel Metallodrugs and Bioconjugates

The unique combination of an amino acid backbone and a thiol group makes this compound an ideal bifunctional ligand. It is actively used to create bioorganometallic complexes, such as gold(I) anticancer agents, where it chelates the metal center while maintaining the peptide character for potential targeted delivery [4]. This scenario is highly relevant for groups focused on developing next-generation metal-based therapeutics.

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